molecular formula C15H21N3O4S B2612790 ethyl 4-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-12-1

ethyl 4-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2612790
CAS No.: 899957-12-1
M. Wt: 339.41
InChI Key: ONVJJKIRXOEJNI-UHFFFAOYSA-N
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Description

Ethyl 4-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrimidine ring.

    Carbamoylation: The cyclopentylcarbamoyl group is introduced through a reaction with cyclopentyl isocyanate.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the carbamoyl and sulfanyl groups can enhance binding affinity to biological targets.

Medicine

In medicine, this compound and its derivatives could be investigated for their pharmacological properties

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique functional groups make it suitable for applications in coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(phenylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
  • Ethyl 4-{[(methylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to the presence of the cyclopentylcarbamoyl group, which can impart different steric and electronic properties compared to other carbamoyl groups. This can influence its reactivity and binding affinity in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-22-14(20)12-9(2)16-15(21)18-13(12)23-8-11(19)17-10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H,17,19)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVJJKIRXOEJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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